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molecular formula C8H8F3N3O2 B8521267 N-ethyl-(3-nitro-5-trifluoromethylpyridin-2-yl)-amine

N-ethyl-(3-nitro-5-trifluoromethylpyridin-2-yl)-amine

Cat. No. B8521267
M. Wt: 235.16 g/mol
InChI Key: KFALHRQMODQZHA-UHFFFAOYSA-N
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Patent
US09278983B2

Procedure details

A mixture of N-ethyl-(5-trifluoromethylpyridin-2-yl)-amine (1.0 g) and sulfuric acid (7 ml) was stirred with heating at 95° C., and then a mixture of fuming nitric acid (0.45 ml) and sulfuric acid (3 ml) were added thereto, and stirred with heating for 1 hour. The reaction mixture cooling to room temperature was poured into ice, and then saturated aqueous sodium hydrogen carbonate solution was poured, and extracted with ethyl acetate. The organic layer was dried over sodium sulfate, and concentrated under reduced pressure. The resulting residue was subjected to silica gel chromatography to give 600 mg of N-ethyl-(3-nitro-5-trifluoromethylpyridin-2-yl)-amine.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][N:5]=1)[CH3:2].S(=O)(=O)(O)O.[N+:19]([O-])([OH:21])=[O:20].C(=O)([O-])O.[Na+]>>[CH2:1]([NH:3][C:4]1[C:9]([N+:19]([O-:21])=[O:20])=[CH:8][C:7]([C:10]([F:13])([F:11])[F:12])=[CH:6][N:5]=1)[CH3:2] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)NC1=NC=C(C=C1)C(F)(F)F
Name
Quantity
7 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.45 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
stirred
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture cooling to room temperature
ADDITION
Type
ADDITION
Details
was poured into ice
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)NC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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